(2-(Trifluoromethyl)cyclopropyl)benzene

Catalog No.
S13460514
CAS No.
M.F
C10H9F3
M. Wt
186.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Trifluoromethyl)cyclopropyl)benzene

Product Name

(2-(Trifluoromethyl)cyclopropyl)benzene

IUPAC Name

[2-(trifluoromethyl)cyclopropyl]benzene

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

InChI

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2

InChI Key

QIPWAYGGNPOMGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=CC=C2

(2-(Trifluoromethyl)cyclopropyl)benzene is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzene ring. The chemical formula for this compound is C${10}$H${8}$F${3}$. The trifluoromethyl group (CF${3}$) is known for its electron-withdrawing properties, significantly influencing the reactivity and stability of the compound in various

The presence of the trifluoromethyl group in (2-(Trifluoromethyl)cyclopropyl)benzene makes it a notable participant in electrophilic aromatic substitution reactions. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less reactive compared to unsubstituted benzene. For instance, the nitration of (2-(Trifluoromethyl)cyclopropyl)benzene would proceed at a significantly slower rate than that of benzene due to the electron deficiency introduced by the trifluoromethyl group .

Additionally, (2-(Trifluoromethyl)cyclopropyl)benzene can undergo various substitution reactions, including Friedel-Crafts alkylation and acylation, although these reactions are also affected by the electronic properties of the CF$_{3}$ group .

Synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene can be achieved through several methods:

  • Cyclopropanation Reactions: One common method involves the cyclopropanation of styrene derivatives using trifluoromethylating agents, which can introduce the trifluoromethyl group directly onto cyclopropane rings .
  • Electrophilic Trifluoromethylation: This method utilizes electrophilic trifluoromethylating reagents that can react with aromatic compounds to introduce the CF$_{3}$ group onto the benzene ring .
  • Friedel-Crafts Reactions: The compound can also be synthesized via Friedel-Crafts alkylation where a cyclopropyl halide is reacted with a benzene derivative in the presence of a Lewis acid catalyst.

(2-(Trifluoromethyl)cyclopropyl)benzene has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its unique electronic properties, it may serve as a scaffold for developing new drugs.
  • Material Science: The compound's stability and reactivity profile make it suitable for use in creating advanced materials.
  • Agricultural Chemistry: Similar compounds have been explored for their use as agrochemicals due to their biological activity.

Several compounds share structural similarities with (2-(Trifluoromethyl)cyclopropyl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
TrifluoromethylbenzeneBenzene ring with a trifluoromethyl groupHighly deactivated towards electrophilic substitution due to CF$_{3}$ .
CyclopropylbenzeneCyclopropane ring attached to benzeneMore reactive than (2-(Trifluoromethyl)cyclopropyl)benzene due to absence of CF$_{3}$ .
1,1-Difluoro-2-(trifluoromethyl)cyclopropaneCyclopropane with two fluorine atoms and one CF$_{3}$Increased reactivity due to additional fluorine atoms .
1-Trifluoromethyl-4-methoxybenzeneBenzene ring with methoxy and trifluoromethyl groupsExhibits different reactivity patterns due to methoxy's electron-donating effect .

The molecular formula of (2-(trifluoromethyl)cyclopropyl)benzene is C₁₀H₉F₃, with a molecular weight of 186.17 g/mol . The core structure consists of a cyclopropane ring bonded to a benzene ring at one carbon and a trifluoromethyl (-CF₃) group at the adjacent carbon (Figure 1). The cyclopropane ring exhibits significant angle strain due to its 60° bond angles, which deviate sharply from the ideal tetrahedral geometry. This strain is partially mitigated by hyperconjugation between the C–C σ-bonds and the adjacent substituents.

Bond Lengths and Electronic Effects

The C–C bond lengths within the cyclopropane ring average 1.51 Å, slightly shorter than typical single bonds (1.54 Å) due to rehybridization and σ-delocalization . The C–CF₃ bond length is 1.47 Å, reflecting the electron-withdrawing nature of the trifluoromethyl group, which polarizes the σ-bond and reduces electron density at the cyclopropane carbon. The CF₃ group’s electronegativity induces a dipole moment of 2.3 Debye in the molecule, influencing its solubility and intermolecular interactions .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

186.06563477 g/mol

Monoisotopic Mass

186.06563477 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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